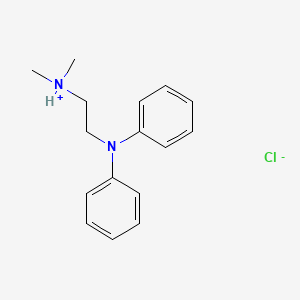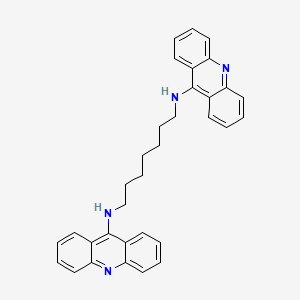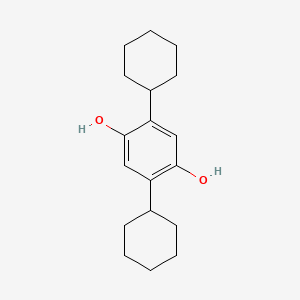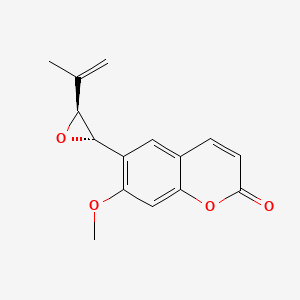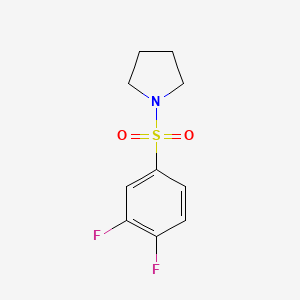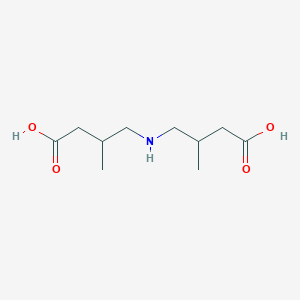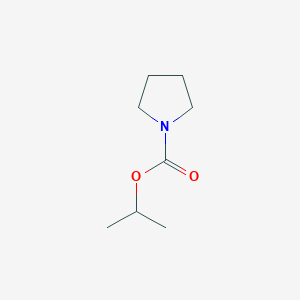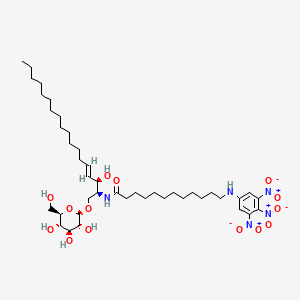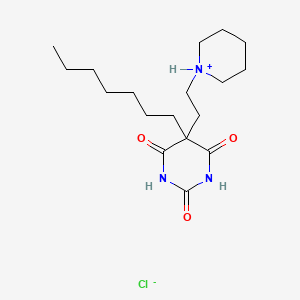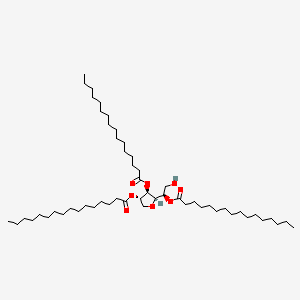
Sorbitan, trihexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan, trihexadecanoate is a type of sorbitan ester, which is derived from the dehydration of sorbitol. Sorbitan esters are commonly used as surfactants and emulsifying agents in various industries, including food, cosmetics, and pharmaceuticals. This compound, specifically, is an ester formed by the reaction of sorbitan with hexadecanoic acid (palmitic acid).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sorbitan, trihexadecanoate is synthesized through the esterification of sorbitan with hexadecanoic acid. The reaction typically involves heating sorbitan and hexadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C and 200°C, to facilitate the esterification process. The water produced during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors equipped with efficient mixing and heating systems. The removal of water is achieved through vacuum distillation or by using azeotropic distillation techniques. The final product is purified through filtration and distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sorbitan, trihexadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into sorbitan and hexadecanoic acid.
Oxidation: The ester can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Sorbitan and hexadecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced esters.
Substitution: Substituted esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sorbitan, trihexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, food products, and industrial emulsions
Wirkmechanismus
The mechanism of action of sorbitan, trihexadecanoate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This property is due to the amphiphilic nature of the molecule, which has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and fats, stabilizing emulsions and dispersions .
Vergleich Mit ähnlichen Verbindungen
Sorbitan, trihexadecanoate can be compared with other sorbitan esters, such as:
Sorbitan monostearate: An ester of sorbitan and stearic acid, used as an emulsifier in food and cosmetics.
Sorbitan monooleate: An ester of sorbitan and oleic acid, commonly used in pharmaceuticals and cosmetics.
Sorbitan tristearate: An ester of sorbitan and three stearic acid molecules, used as a stabilizer in food products .
Each of these compounds has unique properties based on the fatty acid used in the esterification process, affecting their hydrophilic-lipophilic balance (HLB) and their suitability for different applications.
Eigenschaften
CAS-Nummer |
54140-20-4 |
|---|---|
Molekularformel |
C54H102O8 |
Molekulargewicht |
879.4 g/mol |
IUPAC-Name |
[(3S,4R,5R)-4-hexadecanoyloxy-5-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]oxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C54H102O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50(56)60-48(46-55)53-54(62-52(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)49(47-59-53)61-51(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48-49,53-55H,4-47H2,1-3H3/t48-,49+,53-,54-/m1/s1 |
InChI-Schlüssel |
NVANJYGRGNEULT-BDZGGURLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


